Umeclidinium bromide
Overview
Description
Umeclidinium bromide is a long-acting muscarinic acetylcholine antagonist developed by GlaxoSmithKline . It’s used for the maintenance treatment of chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
Umeclidinium bromide is synthesized through a new intermediate of phenyl (quinuclidin-4-yl)methanone . This novel method with simple operation flow and cheap reagents, makes it suitable for scale up .Molecular Structure Analysis
The molecular formula of Umeclidinium bromide is C29H34BrNO2 . Its molecular weight is 508.5 g/mol . The InChI is1S/C29H34NO2.BrH/c31-29 (26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30 (20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1
. Chemical Reactions Analysis
While specific chemical reactions involving Umeclidinium bromide are not detailed in the search results, it’s known that Umeclidinium bromide is a quaternary ammonium salt .Scientific Research Applications
Safety and Tolerability
Umeclidinium bromide has been demonstrated to be well tolerated in clinical trials, with safety profiles being extensively studied. For instance, a single dose study in healthy volunteers showed that co-administration of umeclidinium and vilanterol was well tolerated and did not result in meaningful changes in systemic exposure or pharmacodynamic effects compared with administration of either compound individually (Kelleher et al., 2012). Additionally, a 52-week study in Japanese patients with COPD evaluated the long-term safety and tolerability of umeclidinium, finding a low incidence of drug-related adverse events and demonstrating its well-tolerated profile (Yamagata et al., 2016).
Pharmacodynamics and Pharmacokinetics
Umeclidinium bromide's pharmacodynamic properties, including its bronchodilatory effect, have been characterized in patients with COPD. Research indicates that inhaled umeclidinium can produce clinically relevant improvements in lung function over 24 hours (Tal-Singer et al., 2013). Pharmacokinetic assessments have shown rapid absorption and elimination, supporting its once-daily dosing regimen (Segreti et al., 2014).
Efficacy in COPD Management
Numerous studies have established umeclidinium bromide's efficacy in improving pulmonary function and health status in COPD patients. It has been compared favorably against placebo and other bronchodilators, showing significant improvements in forced expiratory volume in 1 second (FEV1), reduced dyspnea, and decreased use of rescue medication (Davidson et al., 2015; Decramer et al., 2014).
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for umeclidinium bromide, aiming at improving the manufacturing process for better scalability and cost-effectiveness (Gu et al., 2018).
Safety And Hazards
Future Directions
Umeclidinium bromide is currently approved for use in patients with COPD either as monotherapy or in combination with vilanterol . Both Umeclidinium alone and in combination with vilanterol have shown improvement in lung function, health-related quality of life, and exacerbation frequency in patients with COPD . Future research may focus on further exploring its efficacy and safety in different patient populations and in combination with other medications .
properties
IUPAC Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHHXHHNGORMP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235966 | |
Record name | Umeclidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Umeclidinium bromide | |
CAS RN |
869113-09-7 | |
Record name | Umeclidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umeclidinium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umeclidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UMECLIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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